![molecular formula C11H13NO4 B13663444 1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an aminobenzo[d][1,3]dioxole moiety attached to a butanone backbone
Vorbereitungsmethoden
The synthesis of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through the reaction of catechol with disubstituted halomethanes.
Butanone Attachment: The final step involves the attachment of the butanone moiety through a series of condensation and reduction reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone undergoes various chemical reactions, including:
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, exhibiting growth inhibition properties against various cancer cell lines.
Materials Science: It is used as a building block for the synthesis of polymers and materials with unique properties, such as chemical resistance and thermal stability.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone can be compared with other similar compounds to highlight its uniqueness:
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone: This compound shares a similar benzodioxole moiety but differs in the length of the carbon chain attached to it.
6-Allyl-4-methoxybenzo[d][1,3]dioxole: Another related compound with a different substituent pattern on the benzodioxole ring.
The unique structural features of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)-4-hydroxy-1-butanone, such as the presence of both amino and hydroxy groups, contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
1-(6-amino-1,3-benzodioxol-5-yl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C11H13NO4/c12-8-5-11-10(15-6-16-11)4-7(8)9(14)2-1-3-13/h4-5,13H,1-3,6,12H2 |
InChI-Schlüssel |
VVRPDSGQPSUHPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
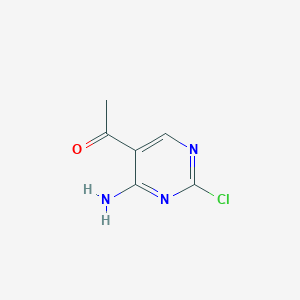
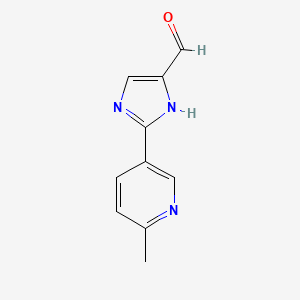
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
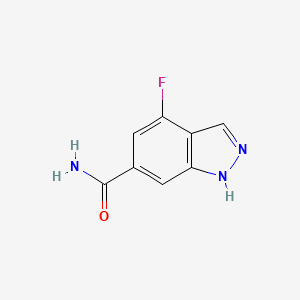
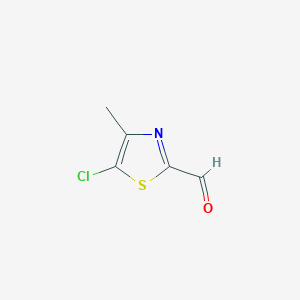
![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
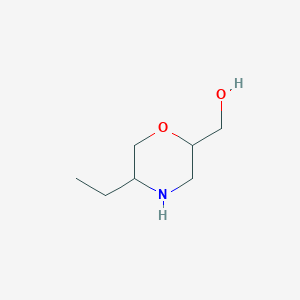
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)

